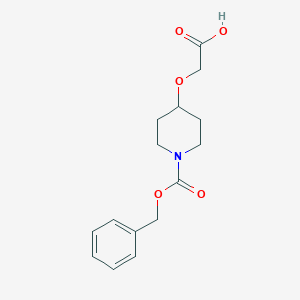

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVDLNUEFUSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596475 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162504-85-0 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162504-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, a key building block in modern medicinal chemistry. This document will detail its chemical identity, synthesis, analytical characterization, and pivotal role as a versatile intermediate in the development of novel therapeutics, with a particular focus on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.

Core Compound Identification and Properties

Chemical Identity:

While the query specified 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, extensive database searches indicate the more commonly synthesized and utilized compound is 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid . The key structural difference is the direct carbon-carbon bond from the piperidine ring to the acetic acid moiety, as opposed to an ether linkage. This guide will focus on the latter, more prevalent compound.

-

CAS Number: 63845-28-3

-

Systematic IUPAC Name: 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid

-

Common Synonyms: N-Cbz-4-piperidineacetic acid, {1-[(Benzyloxy)carbonyl]-4-piperidinyl}acetic acid

-

Molecular Formula: C₁₅H₁₉NO₄

-

Molecular Weight: 277.32 g/mol

Physicochemical Properties:

| Property | Value | Source(s) |

| Physical Form | White to yellow solid | [1] |

| Boiling Point | 460.1 ± 28.0 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Purity (Typical) | ≥95% | [1] |

Strategic Synthesis Protocol

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is most efficiently achieved through the protection of the secondary amine of 4-piperidineacetic acid using benzyl chloroformate (Cbz-Cl). This method is widely employed due to its high yield and the stability of the resulting Cbz-protected amine, which is amenable to a variety of subsequent chemical transformations.[3]

Reaction Principle:

The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction proceeds via a Schotten-Baumann-type mechanism, typically under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Detailed Experimental Protocol:

-

Materials:

-

4-Piperidineacetic acid (1.0 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.5 equivalents)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-piperidineacetic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to maintain the reaction temperature below 5°C during this addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product will precipitate out of the solution.

-

-

Extraction and Purification:

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Product: The resulting solid, 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, can be further purified by recrystallization if necessary.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the preparation of the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a fundamental technique for the structural elucidation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

| ¹H NMR | Expected Chemical Shift (ppm) | Description |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet, 5H |

| Benzyl (CH₂) | ~5.10 | Singlet, 2H |

| Piperidine (CH₂-N) | ~4.10 | Broad multiplet, 2H (axial) |

| Piperidine (CH₂-N) | ~2.80 | Multiplet, 2H (equatorial) |

| Acetic Acid (CH₂) | ~2.25 | Doublet, 2H |

| Piperidine (CH) | ~1.90 | Multiplet, 1H |

| Piperidine (CH₂) | 1.60 - 1.75 | Multiplet, 2H (axial) |

| Piperidine (CH₂) | 1.10 - 1.25 | Multiplet, 2H (equatorial) |

| Carboxylic Acid (OH) | >10.0 | Broad singlet, 1H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Carbamate (C=O) | ~155 |

| Aromatic (C-ipso) | ~137 |

| Aromatic (CH) | ~128.5, ~128.0, ~127.8 |

| Benzyl (CH₂) | ~67 |

| Piperidine (CH₂-N) | ~44 |

| Acetic Acid (CH₂) | ~41 |

| Piperidine (CH) | ~35 |

| Piperidine (CH₂) | ~31 |

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for assessing the purity of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 254 nm.[5]

-

Expected Retention Time: The compound is expected to be well-retained under these conditions, eluting as a sharp peak.

Application in Drug Discovery: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is a valuable intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[6][7] sEH is a therapeutic target for managing inflammatory and pain-related conditions.[6] The carboxylic acid functionality of the title compound allows for facile amide bond formation with various amine-containing scaffolds, a common strategy in the construction of sEH inhibitors.[1][8]

General Workflow for Amide Coupling:

Caption: General workflow for the synthesis of sEH inhibitors.

Self-Validating Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: The carboxylic acid is activated in situ using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This forms a highly reactive ester intermediate. The formation of this active ester is critical for the subsequent nucleophilic attack by the amine.

-

Amine Addition: The desired amine is then added to the reaction mixture. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize any acidic byproducts without competing in the coupling reaction.

-

Amide Bond Formation: The amine nucleophilically attacks the activated ester, leading to the formation of the stable amide bond and the release of the coupling agent byproduct.

-

Deprotection: The Cbz protecting group can be subsequently removed under mild conditions, typically through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), to yield the final, active sEH inhibitor. This deprotection method is advantageous as it does not typically affect other functional groups in the molecule.[6]

Conclusion

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3) is a strategically important building block in pharmaceutical research and development. Its straightforward synthesis and the versatility of its protected amine and carboxylic acid functionalities make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of sEH inhibitors highlights its relevance in the ongoing search for novel therapeutics for inflammatory diseases and pain management. The protocols and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

- Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3321.

- Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. eScholarship, University of California.

- Common Organic Chemistry. (n.d.). Benzyl Chloroformate.

- Wikipedia. (2023, October 27). Benzyl chloroformate. In Wikipedia.

- BIOSYNCE. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3.

- Xu, H., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114469.

- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

- Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.

- Wiley-VCH. (n.d.). Supporting Information.

- Tuccinardi, T., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 208, 112771.

- Fisher Scientific. (n.d.). Amide Synthesis.

Sources

- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Chloroformate [commonorganicchemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]

- 8. growingscience.com [growingscience.com]

An In-Depth Technical Guide to 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid: A Key Bifunctional Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, a pivotal bifunctional linker molecule in contemporary drug discovery and development. With a molecular weight of 293.32 g/mol , this compound plays a crucial role in the synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will delve into the molecule's chemical and physical properties, provide a detailed synthesis protocol, explore its applications with a focus on the causal logic behind its use, and outline essential safety and handling procedures. The insights provided are curated for researchers and scientists to facilitate its effective integration into drug development workflows.

Core Molecular Attributes

This compound, identified by the CAS Number 162504-85-0, is a key intermediate in organic synthesis, particularly within medicinal chemistry. Its structure features a piperidine ring, which imparts a degree of conformational rigidity, a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, and an ether-linked acetic acid moiety. This unique combination of a protected amine and a carboxylic acid functionality makes it an ideal bifunctional linker.

| Property | Value | Source |

| Molecular Formula | C15H19NO5 | [1][2] |

| Molecular Weight | 293.32 g/mol | [1][2] |

| CAS Number | 162504-85-0 | [1][2] |

| MDL Number | MFCD02178989 | [2] |

| Physical Form | Solid | N/A |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Hydroxypiperidine

The synthesis typically begins with the protection of the nitrogen atom of 4-hydroxypiperidine. The benzyloxycarbonyl (Cbz) group is a common choice for this purpose due to its stability under a range of reaction conditions and its ease of removal via hydrogenolysis.

-

Reactants: 4-Hydroxypiperidine, Benzyl chloroformate, a suitable base (e.g., triethylamine or sodium carbonate), and an appropriate solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure: 4-Hydroxypiperidine is dissolved in the chosen solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of benzyl chloroformate. The reaction is stirred and allowed to warm to room temperature.

-

Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield benzyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Etherification

The hydroxyl group of the protected piperidine is then alkylated with a haloacetic acid ester, typically ethyl bromoacetate, under basic conditions.

-

Reactants: Benzyl 4-hydroxypiperidine-1-carboxylate, a strong base (e.g., sodium hydride), and ethyl bromoacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Procedure: The protected piperidine is dissolved in anhydrous THF, and sodium hydride is added portion-wise at 0°C. The mixture is stirred to allow for the formation of the alkoxide. Ethyl bromoacetate is then added, and the reaction is stirred at room temperature until completion.

-

Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the ester intermediate.

Step 3: Saponification

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reactants: The ester intermediate from Step 2, a base such as lithium hydroxide or sodium hydroxide, and a solvent system like THF/water or ethanol/water.

-

Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is monitored by a technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, the organic solvent is removed, and the aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the methylene protons of the acetic acid moiety. The 13C NMR would show corresponding carbon signals, including the carbonyls of the carbamate and the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 293.32 g/mol .

Applications in Drug Discovery

The bifunctional nature of this compound makes it a highly valuable linker in the construction of complex therapeutic molecules.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that dictates the spatial orientation of the two ligands, which is essential for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The piperidine ring in this compound provides a rigid scaffold for the linker.[3] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing the efficiency of protein degradation.[1][4] The carboxylic acid group provides a convenient attachment point for one of the ligands, while the piperidine nitrogen, after deprotection, serves as the attachment point for the other ligand. The ether linkage offers metabolic stability. The benzyloxycarbonyl protecting group allows for selective and orthogonal functionalization during the synthesis of the PROTAC molecule.

Caption: General structure of a PROTAC molecule.

Use in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this molecule can be used to link a cytotoxic payload to an antibody. The carboxylic acid can be activated and coupled to a payload, while the deprotected piperidine nitrogen can be functionalized to attach to the antibody, often through another linker component. The defined structure of the piperidine-containing linker can influence the stability and pharmacokinetic properties of the resulting ADC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Use in a well-ventilated area, such as a chemical fume hood.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage is at 2-8°C.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

Hazard Statements for Similar Compounds: While a specific MSDS for this compound is not readily available in the search results, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Conclusion

This compound is a well-defined and versatile bifunctional linker that has found significant utility in the rational design of advanced therapeutics. Its rigid piperidine core, combined with orthogonal functional handles, provides medicinal chemists with a powerful tool for constructing molecules with improved efficacy and pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and applications is essential for its successful implementation in drug discovery programs.

References

- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (2025). Benchchem.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation st

- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. (2025). Benchchem.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation st

- 2-(1-Cbz-piperidin-4-yloxy)-acetic acid | CAS 162504-85-0. Santa Cruz Biotechnology.

- Safety D

- 162504-85-0|this compound. BLDpharm.

- Material Safety D

- Safety D

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aksci.com [aksci.com]

- 6. sds.diversey.com [sds.diversey.com]

- 7. compo-expert.com [compo-expert.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document delineates a detailed, field-proven protocol for its synthesis, including the underlying chemical principles and rationale for procedural steps. Furthermore, it presents a thorough characterization of the molecule, supported by spectroscopic data. The guide culminates in a discussion of its critical application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Bifunctional Linkers in Modern Medicinal Chemistry

The paradigm of small molecule drug discovery is continually evolving, with a notable shift towards modalities that can modulate protein function in novel ways. Among these, the development of Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary approach to targeted protein degradation. PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, cell permeability, and ultimately, its efficacy in inducing the degradation of the target protein.

This compound has emerged as a valuable building block in the construction of PROTACs. Its structure incorporates a protected piperidine ring, which can impart favorable pharmacokinetic properties, and a carboxylic acid moiety that serves as a versatile handle for further chemical elaboration. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the piperidine nitrogen during synthesis and can be readily removed under specific conditions to allow for subsequent conjugation. This guide will provide an in-depth exploration of this important molecule.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a molecule is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 162504-85-0 | [1] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1] |

| Molecular Weight | 293.31 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | |

| Storage | Store at 2-8°C, desiccated |

The structural features of this compound are key to its utility. The piperidine ring provides a semi-rigid scaffold that can influence the spatial orientation of the attached ligands in a PROTAC. The ether linkage offers greater chemical stability compared to an ester linkage. The terminal carboxylic acid provides a reactive site for amide bond formation, a common strategy for conjugating the linker to other molecular components.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process commencing with the readily available N-Cbz-4-hydroxypiperidine. The synthetic strategy hinges on a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Underlying Principles of the Synthetic Route

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] In the first step of this synthesis, the hydroxyl group of N-Cbz-4-hydroxypiperidine is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from ethyl bromoacetate to form the corresponding ester.

The second step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate

-

Reagents and Materials:

-

N-Cbz-4-hydroxypiperidine

-

Ethyl bromoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the ethyl ester from Step 1 (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

-

Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

A white precipitate should form. Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

-

Synthesis Workflow Diagram

Caption: PROTAC synthesis using the title compound.

Conclusion and Future Perspectives

This compound is a well-defined and highly useful chemical entity in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the construction of complex molecules, most notably PROTACs. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery endeavors. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like the one discussed herein is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

- Tuccinardi, T., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa.

- Google Patents. (2019). WO2019232010A1 - Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.

- Google Patents. (2020). WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (2023). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.

- Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins.

- Google Patents. (2023). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Van der Mey, M., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.

- Imai, K., et al. (2018).

Sources

An In-Depth Technical Guide to the Synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the piperidine ring allows for the precise orientation of pharmacophoric groups, making it a privileged scaffold in drug design.

This guide focuses on the synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid , a valuable bifunctional building block. The benzyloxycarbonyl (Cbz) protected nitrogen allows for controlled synthetic manipulations, while the ether-linked acetic acid at the 4-position provides a handle for further conjugation, for instance, in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker.[2][3][4] This document provides a comprehensive overview of a reliable and efficient two-step synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and expected outcomes.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnect at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming reaction. This approach involves the reaction of an alkoxide with an alkyl halide. The second key disconnection is the carboxylic acid, which can be readily formed from the hydrolysis of a corresponding ester.

This leads to a two-step synthetic strategy:

-

Williamson Ether Synthesis: Formation of the ether linkage by reacting the N-Cbz protected 4-hydroxypiperidine with an ethyl haloacetate.

-

Ester Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of these classic organic transformations.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route for this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the hydroxyl group of N-Cbz-4-hydroxypiperidine, acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.

Mechanism Rationale:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.

-

Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion and promoting the SN2 reaction.

-

Electrophile: Ethyl bromoacetate is an excellent electrophile for this reaction as the primary halide is sterically unhindered, minimizing the potential for the competing E2 elimination reaction.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Cbz-4-hydroxypiperidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Nucleophilic Attack: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |

| N-Cbz-4-hydroxypiperidine | 235.28 | 1.0 | (e.g., 5 g) |

| Sodium Hydride (60%) | 24.00 | 1.2 | (e.g., 1.02 g) |

| Ethyl bromoacetate | 167.00 | 1.2 | (e.g., 4.26 g, 3.2 mL) |

| Anhydrous DMF | - | - | (e.g., 50 mL) |

| Ethyl Acetate | - | - | (for extraction) |

| Brine | - | - | (for washing) |

| Anhydrous Sodium Sulfate | - | - | (for drying) |

Expected Outcome: A colorless to pale yellow oil.

Part 2: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction.

Mechanism Rationale:

-

Choice of Base: Lithium hydroxide (LiOH) is a common choice for ester hydrolysis as it is a strong base and the resulting lithium carboxylate is often easily handled during work-up.

-

Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the inorganic base.

Experimental Protocol:

-

Reaction Setup: Dissolve the ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate (1.0 eq) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic phase under reduced pressure to yield the final product, which is often a white solid and can be further purified by recrystallization if necessary.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |

| Ethyl Ester Intermediate | 321.37 | 1.0 | (e.g., 5 g) |

| Lithium Hydroxide Monohydrate | 41.96 | 2.5 | (e.g., 1.63 g) |

| Tetrahydrofuran (THF) | - | - | (e.g., 50 mL) |

| Water | - | - | (e.g., 25 mL) |

| 1M Hydrochloric Acid | - | - | (for acidification) |

| Ethyl Acetate | - | - | (for extraction) |

| Brine | - | - | (for washing) |

| Anhydrous Sodium Sulfate | - | - | (for drying) |

Expected Outcome: A white to off-white solid with a purity of >95%.

Characterization

The identity and purity of the final product, this compound (CAS 63845-28-3), should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the benzylic protons of the Cbz group, the piperidine ring protons, and the methylene protons of the acetic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the carbonyls of the carbamate and the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the compound (277.32 g/mol ).

-

Infrared Spectroscopy: To identify key functional groups, such as the C=O stretches of the carbamate and carboxylic acid, and the C-O stretch of the ether.

Safety and Handling

-

Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Ethyl Bromoacetate: A lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Strong Acids and Bases: Standard laboratory precautions should be taken when handling hydrochloric acid and lithium hydroxide.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The use of the Williamson ether synthesis followed by ester hydrolysis represents a robust and well-understood pathway in organic chemistry. This guide, with its detailed protocols and mechanistic rationale, serves as a valuable resource for researchers and professionals in drug development and medicinal chemistry who require this versatile building block for their synthetic endeavors.

References

- MedChemExpress. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC连接子| MCE. [Link]

- ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

Sources

An In-depth Technical Guide to 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. This technical guide delves into the chemical properties, synthesis, and potential applications of a key piperidine derivative: 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid. This compound, featuring a benzyloxycarbonyl (Cbz) protected nitrogen, serves as a valuable building block for the synthesis of complex molecules in drug discovery programs. The strategic incorporation of the Cbz group offers stability and allows for selective deprotection, a crucial aspect in multi-step synthetic routes. This guide aims to provide a comprehensive overview for researchers and scientists engaged in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While detailed experimental data for this compound is not extensively reported in publicly available literature, we can infer some properties based on its structure and data from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₅ | [1] |

| Molecular Weight | 293.31 g/mol | Inferred from formula |

| CAS Number | 162504-85-0 | [1] |

| Appearance | White to yellow solid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Storage | Sealed in dry, 2-8°C | [2] |

Note: The lack of publicly available, peer-reviewed data on properties such as melting point, solubility, and pKa highlights the nature of this compound as a synthetic intermediate, with detailed characterization often remaining proprietary. Researchers are advised to perform their own characterization upon synthesis or acquisition.

The Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. Its utility stems from several key features:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including many acidic and basic environments, making it robust for multi-step syntheses.

-

Orthogonal Deprotection: A significant advantage of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). This allows for selective deprotection without affecting other sensitive functional groups, such as acid-labile (e.g., Boc) or base-labile protecting groups.

Caption: Deprotection of a Cbz-protected amine.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from commercially available piperidine derivatives. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

A common strategy for the synthesis of such ether-linked acetic acid derivatives is the Williamson ether synthesis. This approach involves the reaction of an alkoxide with a suitable alkyl halide.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (General)

The following is a generalized, illustrative protocol based on standard organic chemistry transformations. Researchers should optimize conditions for their specific needs.

Step 1: N-Protection of 4-hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (Et₃N), to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product, Benzyl 4-hydroxy-1-piperidinecarboxylate, by column chromatography.

Step 2: Williamson Ether Synthesis

-

To a solution of Benzyl 4-hydroxy-1-piperidinecarboxylate in an anhydrous aprotic solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add ethyl bromoacetate to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting ester intermediate by column chromatography.

Step 3: Ester Hydrolysis

-

Dissolve the purified ester intermediate in a mixture of a solvent like THF or ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or with heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.

Spectroscopic Characterization (Anticipated)

While specific spectra are not publicly available, one can predict the key signals that would be observed in various spectroscopic analyses.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic CH₂ of the Cbz group, multiplets for the piperidine ring protons, and a singlet for the O-CH₂-COOH methylene protons.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the Cbz group and the carboxylic acid, aromatic carbons, the benzylic carbon of the Cbz group, carbons of the piperidine ring, and the methylene carbon of the acetic acid moiety.

-

FT-IR: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), C=O stretches for the carbamate and carboxylic acid, C-O stretches for the ether and ester functionalities, and aromatic C-H stretches.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group or CO₂.

Applications in Medicinal Chemistry and Drug Development

Piperidine derivatives are integral to the development of a wide range of therapeutic agents, acting on targets within the central nervous system, as well as in cardiovascular and inflammatory diseases. The title compound, this compound, serves as a versatile intermediate for introducing a Cbz-protected piperidin-4-yloxy acetic acid moiety into a larger molecule.

This structural motif can be valuable for:

-

Modulating Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability.

-

Scaffold for Further Elaboration: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to build more complex structures.

-

Mimicking Natural Ligands: The piperidine ring can act as a bioisostere for other cyclic systems, enabling the fine-tuning of ligand-receptor interactions.

While specific drugs developed directly from this compound are not prominently featured in the literature, its structural elements are present in various biologically active molecules. For instance, piperidine-acetic acid derivatives have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Conclusion

This compound is a valuable, albeit not extensively publicly characterized, building block in synthetic and medicinal chemistry. Its utility is derived from the stable yet readily cleavable Cbz protecting group and the versatile piperidine scaffold. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications in the pursuit of novel therapeutics. Researchers utilizing this compound are encouraged to perform thorough in-house characterization to ensure the quality and reliability of their synthetic endeavors.

References

- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3 - BIOSYNCE. (n.d.).

- 2303654-04-6 | 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | AA Blocks. (n.d.).

- Products - 2a biotech. (n.d.).

Sources

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid

Introduction

This compound is a bifunctional organic molecule featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz or Z) group, an ether linkage at the 4-position, and a terminal carboxylic acid. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. The Cbz-protected piperidine is a common motif in pharmaceutical agents, offering a synthetically versatile handle that can be deprotected under specific conditions to reveal a secondary amine for further functionalization. The acetic acid moiety provides a crucial acidic center, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.

The physical properties of this compound are critical determinants of its behavior in both chemical and biological systems. Accurate characterization of parameters such as melting point, solubility, and acidity (pKa) is a foundational step in the drug development pipeline. These properties govern formulation strategies, predict absorption and distribution in vivo, and influence the compound's interaction with biological targets. This guide provides a comprehensive overview of the known properties of this molecule and presents detailed, field-proven methodologies for their experimental determination, empowering researchers to perform a thorough physicochemical characterization.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established. The following table summarizes the core identifying information for this compound.

| Property | Value | Source |

| CAS Number | 162504-85-0 | [1] |

| Molecular Formula | C₁₆H₂₁NO₅ | (Calculated) |

| Molecular Weight | 307.34 g/mol | (Calculated) |

| Physical Form | Solid (predicted) | |

| Purity | 96+% (as available from suppliers) | [2] |

Part 1: Thermal Analysis - Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.[3] For a compound like this compound, Differential Scanning Calorimetry (DSC) is the preferred modern technique over traditional methods like the Thiele tube for its precision and the additional thermodynamic data it provides. However, the capillary method remains a valid and accessible technique.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.[4]

Causality and Rationale: The slow heating rate near the melting point is crucial.[3] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a fresh, finely powdered sample ensures uniform heat transfer throughout the solid matrix.[3][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.[5]

-

Take a capillary tube and seal one end by briefly passing it through the outer edge of a Bunsen burner flame, rotating continuously.[6]

-

Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

-

To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube. The goal is to obtain a tightly packed column of 1-2 mm in height at the bottom of the capillary.[5][6]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the designated slot in the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (if unknown, a preliminary rapid scan can be performed on a separate sample to find an approximate range).

-

Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute.[3] This slow rate is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Post-Analysis:

Part 2: Aqueous Solubility Profile

Aqueous solubility is a critical parameter for any compound intended for biological study, as it directly impacts bioavailability and formulation development.[7] The solubility of ionizable molecules like this compound is highly dependent on pH due to the presence of the carboxylic acid group. Therefore, a pH-solubility profile is essential. The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[7]

Experimental Protocol: pH-Solubility Profiling via Shake-Flask Method

Causality and Rationale: This method aims to determine the thermodynamic equilibrium solubility, which is the stable concentration of the compound in a saturated solution.[8] Using a range of buffers is necessary to understand how the ionization state of the carboxylic acid (which is deprotonated at pH > pKa) affects its interaction with water. An incubation period of 24-48 hours is typically required to ensure that the system has reached true equilibrium between the dissolved and solid states.[9]

Step-by-Step Methodology:

-

Preparation of pH Buffers:

-

Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4, and 9). Use standard buffer systems (e.g., phosphate, acetate, borate) and verify the final pH of each with a calibrated pH meter.

-

-

Sample Incubation:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a fixed volume (e.g., 2 mL) of each prepared pH buffer to its respective vial.

-

Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C for physiological relevance).[9]

-

Allow the samples to equilibrate for 24-48 hours. This extended time is crucial for sparingly soluble compounds to reach saturation.[9]

-

-

Sample Analysis:

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Carefully withdraw an aliquot from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any solid particles.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

-

Data Interpretation:

-

Use the measured concentration and the dilution factor to calculate the solubility of the compound at each pH.

-

Plot the solubility (often on a logarithmic scale) as a function of pH to generate the pH-solubility profile.

-

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for the initial characterization of a novel compound like the one discussed.

Caption: Workflow for initial physicochemical property analysis.

Part 3: Acidity Constant (pKa) Determination

The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For this compound, the carboxylic acid group is the primary acidic center. Its pKa value is essential for predicting solubility, absorption, and receptor interactions at different physiological pH values.

Experimental Protocol: pKa Determination via Potentiometric Titration

Causality and Rationale: Potentiometric titration is a highly accurate method for determining the pKa of acids and bases.[10] It involves monitoring the pH of a solution of the compound as a standardized titrant (a strong base, in this case) is added. The pKa can be determined from the resulting titration curve. Specifically, at the point where half of the acid has been neutralized by the base, the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[10]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKaapp).

-

Standardize a solution of ~0.1 M sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

-

Titration Procedure:

-

Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the expected equivalence point (typically to pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined visually from the inflection point or more accurately by calculating the first or second derivative of the curve.

-

Determine the volume of NaOH required to reach the equivalence point (Veq).

-

The half-equivalence point occurs at exactly half this volume (Veq/2).

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the carboxylic acid.[11]

-

References

- University of Calgary. (n.d.). Melting Point. Chem.UCalgary.ca. [Link]

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.com. [Link]

- Faculty of Science, Taibah University. (2021). experiment (1) determination of melting points. Slideshare.net. [Link]

- Clarion University. (n.d.). Determination of Melting Point. Clarion.edu. [Link]

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Byjus.com. [Link]

- Pharma SOPs. (2025).

- 2a biotech. (n.d.). This compound. 2abio.com. [Link]

- Request PDF. (2025). Solubility and Dissolution Profile Assessment in Drug Discovery.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. MIT.edu. [Link]

- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.

Sources

- 1. 162504-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. web.williams.edu [web.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Physicochemical Gateway to Therapeutic Efficacy

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is the physicochemical characterization of a candidate molecule. It is here, at the intersection of chemistry and biology, that we encounter the fundamental property of solubility. Poor aqueous solubility can severely limit a drug's bioavailability, leading to suboptimal therapeutic effects and, in many cases, the termination of an otherwise promising development program.[1][2]

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of this compound. While specific solubility data for this compound is not publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this and other novel chemical entities. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data. Our focus is not merely on the 'what' but on the 'why'—elucidating the rationale behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible results.

The Compound in Focus: this compound

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The presence of a carboxylic acid moiety suggests that its solubility will be pH-dependent. The benzyloxycarbonyl protecting group and the overall structure contribute to its lipophilicity. Understanding the interplay of these structural features is paramount to predicting and experimentally determining its solubility.

The Theoretical Bedrock of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[3] For pharmaceutical compounds, aqueous solubility is of primary concern. Several factors critically influence this property:

-

pH and pKa: For ionizable compounds like this compound, the pH of the aqueous medium and the compound's pKa are dominant factors.[2][4] The carboxylic acid group will be predominantly in its ionized, more soluble form at pH values above its pKa.

-

Crystal Lattice Energy: The solid-state properties of the compound, specifically the energy of its crystal lattice, must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.[5]

-

Temperature: Most compounds exhibit increased solubility at higher temperatures, as the dissolution process is often endothermic.[6]

-

Polarity: The principle of "like dissolves like" is a useful guide. The polarity of both the solute and the solvent will dictate the extent of their interaction and, consequently, the solubility.[6]

-

Particle Size: A smaller particle size increases the surface area available for solvation, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[2]

Experimental Determination of Solubility: A Dual Approach

In drug discovery and development, two types of solubility measurements are commonly employed: thermodynamic and kinetic solubility. Each provides distinct and valuable information at different stages of the research pipeline.[7][8]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[9][10] The shake-flask method is the most widely accepted technique for this determination.[11]

Experimental Protocol: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11][12]

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[13]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A standard calibration curve must be generated for accurate quantification.

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, typically from a concentrated DMSO stock solution.[14][15] This method is well-suited for the high-throughput screening of large numbers of compounds in early drug discovery.[16]

Experimental Protocol: High-Throughput Nephelometric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[15]

-

Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.[15]

-

Buffer Addition: Rapidly add the desired aqueous buffer to each well to achieve the final target concentration of the compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[7]

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[14] Measure the turbidity or light scattering in each well using a nephelometer. The formation of a precipitate will cause an increase in light scattering.[15][17]

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise table. This allows for easy comparison of solubility under different conditions.

Table 1: Hypothetical Solubility Profile of this compound

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 1.2 | 25 | Data | Data |

| Thermodynamic | 4.5 | 25 | Data | Data |

| Thermodynamic | 6.8 | 25 | Data | Data |

| Thermodynamic | 7.4 | 25 | Data | Data |

| Kinetic | 7.4 | 25 | Data | Data |

Interpretation: The pH-solubility profile is crucial. For an acidic compound like the one , solubility is expected to be lower at acidic pH values and increase as the pH rises above the pKa of the carboxylic acid group. A significant difference between thermodynamic and kinetic solubility can indicate supersaturation and potential precipitation issues in vivo.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound is not an academic exercise; it is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information will inform crucial decisions in formulation development, dose selection for preclinical and clinical studies, and the overall assessment of the compound's developability. By adhering to these principles of scientific integrity and rigorous experimentation, researchers can confidently navigate one of the most significant challenges in the path to bringing new medicines to patients.

References

- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. ADME Solubility Assay.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Pharmaguideline. Factors that Affect the Solubility of Drugs.

- PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- Evotec. Thermodynamic Solubility Assay.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PubMed. In vitro solubility assays in drug discovery.

- ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- NIH. Drug Solubility: Importance and Enhancement Techniques.

- World Health Organization. Annex 4.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. rheolution.com [rheolution.com]

An In-depth Technical Guide on the Applications of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid in Medicinal Chemistry

Abstract